
Nickel;scandium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel and scandium are transition metals that form a variety of compounds with unique properties. Nickel is known for its corrosion resistance and high melting point, while scandium is valued for its light weight and strength. When combined, these elements can create compounds with enhanced characteristics, making them useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nickel and scandium compounds can be synthesized through various methods, including solvent extraction and metallothermic reduction. For example, scandium can be recovered from nickel laterite ores using solvent extraction techniques, where scandium is precipitated with an iron-bearing residue from high-pressure acid leach solutions at about pH 4 . Another method involves the reduction of scandium oxide or its halogenated compounds to produce aluminum master alloys .
Industrial Production Methods: Industrial production of nickel and scandium compounds often involves hydrometallurgical and pyrometallurgical techniques. These methods include ore pre-treatment, leaching, solvent extraction, precipitation, and calcination . For instance, scandium is commonly produced as a by-product of nickel and cobalt production from lateritic ores .
Analyse Chemischer Reaktionen
Types of Reactions: Nickel and scandium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. Scandium reacts strongly with halogens such as fluorine, chlorine, bromine, and iodine to form trihalides like scandium (III) fluoride and scandium (III) chloride . Nickel, on the other hand, can form a variety of compounds with different oxidation states, such as nickel (II) oxide and nickel (III) oxide.
Common Reagents and Conditions: Common reagents used in the reactions of nickel and scandium compounds include halogens, acids, and bases. For example, scandium reacts with hydrochloric acid to form scandium chloride and hydrogen gas . Nickel compounds can be synthesized using reagents like sulfuric acid and sodium hydroxide.
Major Products Formed: The major products formed from the reactions of nickel and scandium compounds include various halides, oxides, and alloys. For instance, scandium reacts with halogens to form scandium trihalides, while nickel can form nickel oxides and nickel alloys.
Wissenschaftliche Forschungsanwendungen
Nickel and scandium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts and in the synthesis of advanced materials. In biology and medicine, scandium compounds are studied for their potential therapeutic effects and low toxicity . In industry, nickel and scandium alloys are used in aerospace applications due to their light weight and high strength . Additionally, scandium is used in solid oxide fuel cells and next-generation batteries to enhance performance .
Wirkmechanismus
The mechanism of action of nickel and scandium compounds varies depending on their application. In biological systems, scandium can act on ribosomes, modulating their function and affecting protein synthesis . In industrial applications, nickel and scandium alloys improve material properties such as strength and corrosion resistance through their unique atomic structures and bonding characteristics.
Vergleich Mit ähnlichen Verbindungen
Nickel and scandium compounds can be compared with other transition metal compounds, such as those of yttrium and lanthanum. Similar to scandium, yttrium and lanthanum form trihalides and have applications in advanced materials and electronics . scandium’s unique properties, such as its light weight and ability to form strong alloys, make it particularly valuable in aerospace and energy applications .
List of Similar Compounds:- Yttrium compounds
- Lanthanum compounds
- Titanium compounds
- Zirconium compounds
Eigenschaften
CAS-Nummer |
153249-44-6 |
|---|---|
Molekularformel |
Ni3Sc |
Molekulargewicht |
221.036 g/mol |
IUPAC-Name |
nickel;scandium |
InChI |
InChI=1S/3Ni.Sc |
InChI-Schlüssel |
UXRYVAFTIRIFEK-UHFFFAOYSA-N |
Kanonische SMILES |
[Sc].[Ni].[Ni].[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



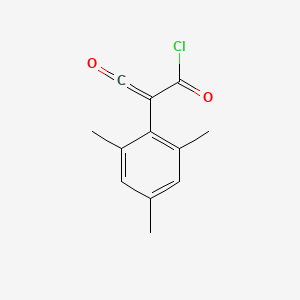

![6-[(4-Hydroxy-3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14279681.png)
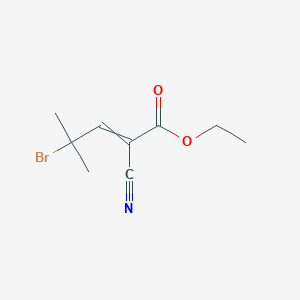
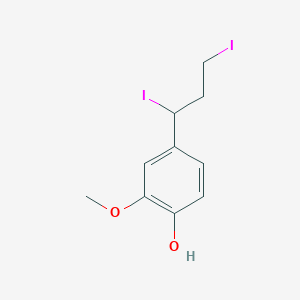

![Tricyclohexyl[(4-fluorobenzoyl)oxy]stannane](/img/structure/B14279708.png)
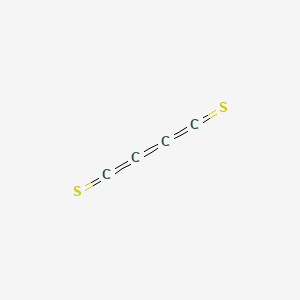


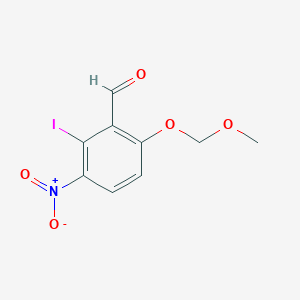
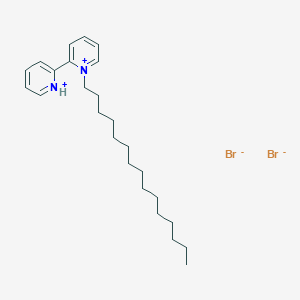
![11-{[11-(4-Methylbenzene-1-sulfinyl)undecyl]sulfanyl}undecanoic acid](/img/structure/B14279770.png)
